molecular formula C10H9NO7 B1333725 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate CAS No. 205680-84-8

3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate

Cat. No. B1333725
M. Wt: 255.18 g/mol
InChI Key: SWNCDLAMOWGSKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate is not explicitly detailed in the provided papers. However, similar compounds, such as esters and ethers of nitrobenzoic acid, are synthesized for various purposes, including the study of their behavior as surfactants or inhibitors of enzymatic activity .

Molecular Structure Analysis

While the molecular structure of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate is not analyzed in the provided papers, we can infer that the compound would have a nitro group attached to the benzene ring and a dioxopropan-2-yl group as a substituent. This structure would likely affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate specifically. However, the reactivity of the nitro group in nitrobenzoic acid derivatives is well-known, and such compounds can undergo various chemical reactions, including reduction and coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate are not directly reported in the provided papers. Nonetheless, the amphiphilic nature of similar compounds suggests that 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate may also exhibit surfactant-like properties, which could be characterized by techniques such as surface tension measurements and dynamic light scattering . Additionally, the presence of the nitro group could confer specific spectroscopic properties that can be analyzed using techniques like HPLC-UV/DAD, as seen in the metabolism study of a related nitrobenzoic acid derivative .

Scientific Research Applications

Anti-Leishmanial Activity

The synthesis and characterization of nitroaromatic compounds, including derivatives similar to 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate, have shown potential in anti-leishmanial activities. The presence of the electroactive nitro group is important for biological activity, and some derivatives exhibit comparable inhibition activity to reference drugs used in veterinary applications (Dias et al., 2015).

Antimicrobial Activity

Compounds structurally related to 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate have been studied for their antimicrobial properties. For instance, derivatives of aroylpyruvic acids, which share a similar nitrobenzoic acid component, have shown antibacterial activity (Zvereva et al., 2005).

Chemical Reactivity and Synthesis

These compounds are also significant in chemical synthesis and reactivity studies. Their functional groups, such as the nitro group, play a crucial role in various chemical reactions, including hydration and sigma-complex formation, which are essential in the synthesis of complex organic molecules (Terrier et al., 2000).

Luminescence Sensitization

Studies on thiophenyl-derivatized nitrobenzoic acid ligands, which are structurally related to 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate, have explored their potential in sensitizing Eu(III) and Tb(III) luminescence. This application is significant in the field of coordination chemistry and material sciences (Viswanathan & Bettencourt-Dias, 2006).

Analytical and Physical Chemistry

The solubility and thermodynamic properties of similar nitrobenzoic acids have been extensively studied, providing valuable information for optimizing purification processes in chemical manufacturing (Wu et al., 2016).

Safety And Hazards

As with any chemical compound, handling “3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate” would require appropriate safety measures. The nitro group in particular can be associated with explosive properties, so caution would be needed .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-(1,3-dioxopropan-2-yl)-4-nitrobenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6.H2O/c12-4-7(5-13)8-3-6(10(14)15)1-2-9(8)11(16)17;/h1-5,7H,(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNCDLAMOWGSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(C=O)C=O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371431
Record name 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate

CAS RN

205680-84-8
Record name Benzoic acid, 3-(1-formyl-2-oxoethyl)-4-nitro-, hydrate (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=205680-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde monohydrate
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